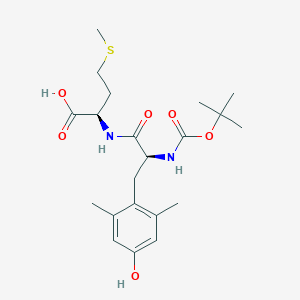
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine is a synthetic compound that is often used in organic synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine typically involves the protection of the amine group of 2,6-dimethyl-L-tyrosine with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is critical and is monitored closely to avoid overreaction or incomplete protection.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for selective deprotection and substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent synthetic steps.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during chain elongation.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a tool in studying enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-t-BOC-MDMA: A Boc-protected precursor to MDMA.
Uniqueness
N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosyl-D-methionine is unique due to its specific structure, which combines the Boc-protected amine with the functional groups of 2,6-dimethyl-L-tyrosine and D-methionine. This combination allows for specific applications in peptide synthesis and medicinal chemistry that are not possible with simpler Boc-protected compounds .
Properties
CAS No. |
80102-94-9 |
|---|---|
Molecular Formula |
C21H32N2O6S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H32N2O6S/c1-12-9-14(24)10-13(2)15(12)11-17(23-20(28)29-21(3,4)5)18(25)22-16(19(26)27)7-8-30-6/h9-10,16-17,24H,7-8,11H2,1-6H3,(H,22,25)(H,23,28)(H,26,27)/t16-,17+/m1/s1 |
InChI Key |
GTRCBFGLFHVUIZ-SJORKVTESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


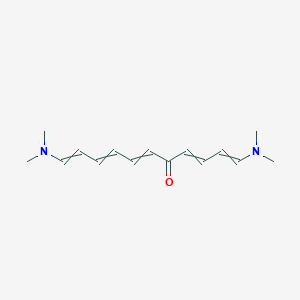
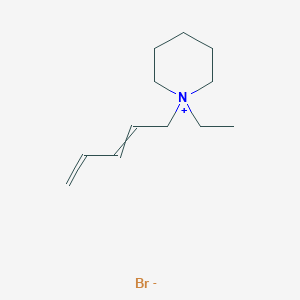
![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
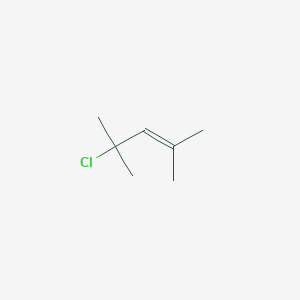

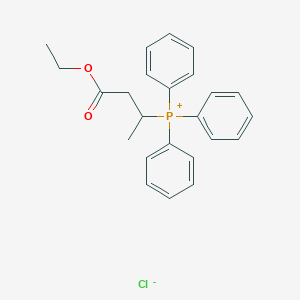
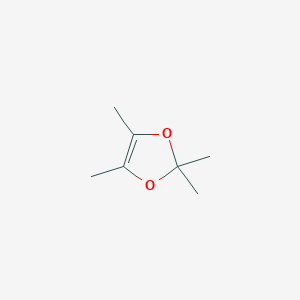

![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
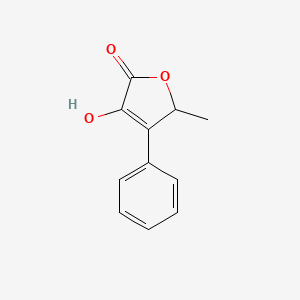
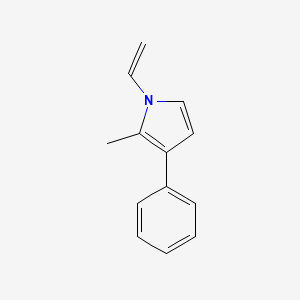

![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)
